molecular formula C8H7F3N2O B6207339 N-methyl-N-nitroso-4-(trifluoromethyl)aniline CAS No. 91385-14-7

N-methyl-N-nitroso-4-(trifluoromethyl)aniline

Cat. No.: B6207339
CAS No.: 91385-14-7
M. Wt: 204.15 g/mol
InChI Key: KONRJMMMSSPBOD-UHFFFAOYSA-N
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Description

Contextualization within the N-Nitrosamine Class: Structural and Electronic Features

N-nitrosamines are a class of organic compounds with the general structure R¹N(R²)-N=O. fda.gov They are formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be generated from nitrite (B80452) salts under acidic conditions. fda.govwikipedia.org The study of N-nitrosamines is a significant area of chemical and toxicological research, as many compounds in this class are known to be potent carcinogens in animal studies. nih.govmdpi.comacs.org

The core C₂N₂O unit of simple nitrosamines is planar, a structural feature established through X-ray crystallography. wikipedia.org The bond between the two nitrogen atoms (N-N) exhibits significant double bond character due to resonance. This results in a hindered rotation around the N-N bond, with an energy barrier of approximately 23 kcal/mol for acyclic dialkylnitrosamines. nih.gov This restricted rotation can lead to the existence of stable, distinguishable rotamers (sometimes referred to as cis and trans isomers) if the substituents on the amine nitrogen are different, which can be observed through analytical methods like NMR spectroscopy. nih.govacanthusresearch.com For instance, in dimethylnitrosamine, the N-N and N-O bond lengths are 1.32 pm and 1.26 pm, respectively. wikipedia.org

General Structural and Electronic Features of N-Nitrosamines
FeatureDescription
General StructureR¹N(R²)-N=O
Core GeometryThe C₂N₂O core is generally planar. wikipedia.org
N-N BondExhibits partial double bond character, leading to hindered rotation. nih.gov
RotamersCan exist as stable cis/trans isomers if R¹ ≠ R². acanthusresearch.com
FormationReaction of secondary or tertiary amines with nitrosating agents (e.g., nitrous acid). fda.gov
Biological ActivationRequires metabolic activation, often via α-hydroxylation, to form reactive alkylating agents. nih.govnih.gov

Significance of the Trifluoromethyl Moiety in Aromatic N-Nitrosamines

The trifluoromethyl (-CF₃) group is a critical substituent in medicinal and materials chemistry due to its unique electronic and physical properties. tcichemicals.com When attached to an aromatic ring, the -CF₃ group acts as a powerful electron-withdrawing group, primarily through a strong inductive effect. nih.gov This significantly alters the electronic properties of the aromatic system, deactivating it towards electrophilic aromatic substitution. tcichemicals.comyoutube.com

The incorporation of a trifluoromethyl group has several key consequences for the parent molecule:

Increased Lipophilicity : The -CF₃ group enhances the lipophilicity (fat-solubility) of a molecule, which can influence its absorption and distribution in biological systems. mdpi.combeilstein-journals.org

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.com This makes the trifluoromethyl group highly resistant to metabolic degradation, which can increase the biological half-life of a compound. mdpi.com

Altered Acidity/Basicity : As a strong electron-withdrawing group, the -CF₃ group can increase the acidity of nearby protons and decrease the basicity of adjacent functional groups, such as the amine nitrogen. nih.gov This can affect the molecule's reactivity and interactions with biological targets.

Steric Effects : While often used as a bioisostere for a chlorine atom, the trifluoromethyl group is bulkier than a methyl group, which allows it to influence molecular conformation and binding to receptors or enzymes through steric interactions. mdpi.com

In the context of an aromatic N-nitrosamine, the trifluoromethyl group at the para-position of the aniline (B41778) ring is expected to significantly decrease the electron density of the aromatic system and influence the basicity of the amine nitrogen. This modification would likely alter the compound's chemical reactivity, metabolic pathways, and biological activity compared to its non-fluorinated counterpart, N-nitroso-N-methylaniline. nih.gov

Properties and Effects of the Trifluoromethyl (-CF₃) Group
PropertyEffect on Aromatic Compounds
Electronic EffectStrong electron-withdrawing group, deactivating the ring. nih.gov
LipophilicityIncreases lipophilicity, potentially enhancing membrane permeability. mdpi.combeilstein-journals.org
Metabolic StabilityHigh C-F bond strength confers resistance to metabolic breakdown. mdpi.com
ReactivityModifies the acidity and basicity of adjacent functional groups. nih.gov
Steric ProfileBulkier than a methyl or hydrogen atom, influencing molecular shape. mdpi.com

Overview of Research Trajectories for N-methyl-N-nitroso-4-(trifluoromethyl)aniline

Specific research focused solely on this compound is limited in publicly available literature. However, research trajectories for this compound can be inferred from studies on analogous structures and the known effects of trifluoromethyl substitution.

The primary areas of investigation for a compound like this compound would likely include:

Chemical Synthesis and Characterization : Developing efficient synthetic routes to obtain the pure compound, likely via the nitrosation of its precursor, N-methyl-4-(trifluoromethyl)aniline. prepchem.comprepchem.com This would be followed by thorough characterization using modern analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

Comparative Carcinogenicity and Mutagenicity Studies : A central focus of N-nitrosamine research is their biological activity. nih.govoup.com Studies would likely compare the carcinogenic potency of this compound with its non-substituted analog, N-nitroso-N-methylaniline (NMA), and its fluoro-substituted analog, N-nitroso-N-methyl-4-fluoroaniline (p-F-NMA). Research on p-F-NMA indicated it was a slightly weaker carcinogen than NMA in rats, suggesting that halogen substitution at the para position can modulate carcinogenic activity. smolecule.com Investigating the trifluoromethyl analog would provide further insight into how a strongly electron-withdrawing group influences the mechanisms of metabolic activation and DNA damage. nih.gov

Metabolism and Mechanistic Studies : Research would aim to elucidate the metabolic pathways of the compound. The strong electron-withdrawing -CF₃ group could influence the rate and regioselectivity of the critical α-hydroxylation step catalyzed by cytochrome P450 enzymes. Understanding how this substituent affects the formation of the ultimate carcinogenic electrophile would be a key objective. nih.gov

Physicochemical Properties : Detailed investigation of its physicochemical properties, such as solubility, stability, and reactivity, would be essential. The electronic modifications induced by the -CF₃ group would be expected to alter its behavior in chemical reactions, such as its susceptibility to denitrosation under acidic conditions. nih.gov

In essence, research on this compound would serve to expand the structure-activity relationship knowledge base for the N-nitrosamine class, providing valuable data on how potent electronic modifications to the aromatic ring impact their chemical behavior and biological effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91385-14-7

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

N-methyl-N-[4-(trifluoromethyl)phenyl]nitrous amide

InChI

InChI=1S/C8H7F3N2O/c1-13(12-14)7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3

InChI Key

KONRJMMMSSPBOD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(F)(F)F)N=O

Purity

95

Origin of Product

United States

Chemical Reactivity and Intramolecular Transformation Pathways of N Methyl N Nitroso 4 Trifluoromethyl Aniline

N-N Bond Reactivity and Cleavage Mechanisms

The bond between the amino nitrogen and the nitroso nitrogen is a key feature of N-methyl-N-nitroso-4-(trifluoromethyl)aniline, and its reactivity dictates several major transformation pathways. This bond can undergo cleavage through both homolytic and heterolytic mechanisms, depending on the reaction conditions.

Thermal Decomposition and Homolytic Processes

N-nitroso compounds are known for their thermal lability, which is attributed to the relative weakness of the N-N bond. Upon heating, this compound is expected to undergo thermal decomposition primarily through homolytic cleavage of the N-N bond. This process generates a nitrogen-centered radical and a nitric oxide radical (•NO).

The decomposition is initiated by the absorption of thermal energy, leading to the symmetric cleavage of the C-N and N-N bonds. mdpi.com For some N-nitroso compounds, this decomposition can begin at temperatures as low as 120°C, a temperature significantly below the decomposition point of the parent amine compounds. google.com The rate of this decomposition typically increases exponentially with temperature. google.com The resulting radicals are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, or reaction with the solvent. The general pathway for the thermal decomposition of aromatic nitrosamines involves the formation of secondary amine radicals and nitric oxide.

Table 1: Onset Decomposition Temperatures for Select N-Nitroso Compounds

Compound Onset Decomposition Temperature (°C)
N-nitroso-pendimethalin ~120 google.com
Parent Pendimethalin ~200 google.com

Note: Data for this compound is not specifically available and is inferred from related structures.

Acid-Catalyzed Rearrangements and Heterolytic Pathways

In the presence of acid, N-aryl-N-nitrosamines undergo a characteristic intramolecular rearrangement known as the Fischer-Hepp rearrangement. wikipedia.orgwikipedia.org This reaction represents a significant heterolytic pathway for N-N bond cleavage and reformation. The process is typically catalyzed by hydrochloric acid, although other acids have been used with varying success. wikipedia.orgbeilstein-journals.org

The mechanism, while not definitively established, is believed to be intramolecular. wikipedia.org It involves the following key steps:

Protonation of the nitrosamine (B1359907), likely on the amino nitrogen, although protonation on the nitroso oxygen may also occur.

The protonated intermediate undergoes an intramolecular transfer of the nitroso group to the aromatic ring.

The nitroso group attacks the aromatic ring, typically at the para-position, via an electrophilic aromatic substitution-type mechanism.

A proton is eliminated from the resulting Wheland intermediate to restore aromaticity, yielding a C-nitrosoaniline. wikipedia.org

For this compound, the para-position is blocked by the trifluoromethyl group. Consequently, the Fischer-Hepp rearrangement would be directed exclusively to the ortho-position, yielding 2-nitroso-4-(trifluoromethyl)-N-methylaniline. The rate of this rearrangement is influenced by substituent effects on the initial protonation step of the nitrosamine. rsc.org

Reactions Involving the Nitroso Group

The N=O moiety is a versatile functional group that can participate in a range of chemical transformations, including removal (denitrosation) and changes in its oxidation state.

Denitrosation Reactions and Mechanistic Investigations

Denitrosation is the removal of the nitroso group from the nitrosamine, regenerating the parent secondary amine, N-methyl-4-(trifluoromethyl)aniline. This reaction can be initiated under various conditions, including acid catalysis. nih.gov The acid-catalyzed denitrosation is often a competing reaction with the Fischer-Hepp rearrangement. rsc.org

The mechanism for acid-catalyzed denitrosation involves the protonation of the nitrosamine, followed by a rate-determining step of nucleophilic attack at the nitroso-nitrogen atom. rsc.orgnih.gov This process can be accelerated by the presence of nucleophiles such as halide ions (Cl⁻, Br⁻, I⁻), thiocyanate, or thiourea. rsc.orgnih.gov The kinetic effects of substituents on the aromatic ring play a crucial role; electron-withdrawing groups, like the trifluoromethyl group, can influence the basicity of the nitrosamine and thus the initial protonation equilibrium. rsc.org Denitrosation can also be achieved through other means, such as photolysis, which may involve free-radical mechanisms. usu.edu A convenient and practical method for the denitrosation of aryl N-nitrosamines involves the use of ethanethiol (B150549) with p-toluenesulfonic acid (PTSA) under mild, room-temperature conditions. researchgate.net

Oxidative and Reductive Transformations of the N-Nitroso Moiety

The nitrogen atom of the nitroso group can exist in different oxidation states, allowing for both oxidative and reductive transformations.

Reduction: The N-nitroso group can be reduced to form the corresponding hydrazine. A variety of reducing agents are effective for this transformation, including:

Zinc dust in acetic acid: One of the oldest methods for this conversion. nih.gov

Catalytic Hydrogenation: Using catalysts such as Pd/C, Pt/C, or Rh/C can yield hydrazines, though reaction conditions must be carefully controlled to avoid over-reduction to the parent amine. nih.gov

Lithium aluminum hydride (LAH): This reagent generally provides good yields of 1,1-disubstituted hydrazines. nih.gov

Titanium tetrachloride (TiCl₄) with magnesium powder: This combination forms a Ti(II) reagent that reduces nitrosamines to hydrazines in excellent yields. nih.gov

In the case of this compound, reduction would yield 1-methyl-1-(4-(trifluoromethyl)phenyl)hydrazine.

Oxidation: N-nitrosamines can be oxidized to the corresponding N-nitramines (R₂N-NO₂). Strong oxidizing agents are required for this transformation. Peroxytrifluoroacetic acid is known to effectively oxidize the nitroso moiety. nih.gov This reaction converts the N=O group to an N-O₂ group, resulting in the formation of N-methyl-N-nitro-4-(trifluoromethyl)aniline.

Table 2: Summary of Oxidative and Reductive Transformations

Transformation Reagent(s) Product from this compound
Reduction Zn/CH₃COOH, Catalytic Hydrogenation, LAH, TiCl₄/Mg nih.gov 1-methyl-1-(4-(trifluoromethyl)phenyl)hydrazine

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the combined electronic effects of the N-methyl-N-nitrosoamino group and the trifluoromethyl group.

Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. youtube.com It strongly deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the ring system. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation more difficult compared to benzene. The -CF₃ group is a meta-director for incoming electrophiles. youtube.com

Furthermore, the N-nitroso group itself can act as a directing group in modern transition-metal-catalyzed C-H activation reactions. For example, rhodium(III) and palladium(II) catalysts have been used to achieve regioselective ortho-functionalization of N-nitrosoanilines. researchgate.netfrontiersin.org In this context, the N-nitroso moiety coordinates to the metal center, directing the catalytic C-H activation to the adjacent ortho-carbon atom. For this compound, this would enable the introduction of various functional groups at the 2- and 6-positions, a transformation not readily achievable through classical electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Trifluoromethyl-Substituted Ring

The trifluoromethyl (-CF3) group is a powerful deactivating group in electrophilic aromatic substitution (EAS) reactions due to its strong electron-withdrawing inductive effect. This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Consequently, this compound is expected to be substantially less reactive towards electrophiles than aniline (B41778) or N-methylaniline.

The N-methyl-N-nitrosoamino group is an ortho, para-directing group. However, the strong deactivating nature of the trifluoromethyl group at the para position makes electrophilic attack at the ortho positions (positions 2 and 6) the most probable outcome, should a reaction occur. Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: The nitration of N-alkyl anilines can be complex, often leading to a mixture of products and potential oxidation of the amino group, especially under harsh acidic conditions. For this compound, the deactivating effect of the -CF3 group would necessitate forcing conditions for nitration to proceed, which could also lead to undesired side reactions.

Halogenation: Similarly, halogenation of this compound would be expected to be slower than that of aniline. The ortho positions are the likely sites of substitution.

One significant intramolecular transformation that N-nitrosoanilines can undergo is the Fischer-Hepp rearrangement . This reaction typically occurs in the presence of acid and involves the migration of the nitroso group from the nitrogen atom to the para position of the aromatic ring. However, in the case of this compound, the para position is already occupied by the trifluoromethyl group. Therefore, a classical Fischer-Hepp rearrangement to the para position is not possible. While rearrangement to the ortho position is rare, it is a potential, albeit likely low-yielding, intramolecular transformation pathway under acidic conditions.

Reaction TypeExpected Major Product(s)Reactivity Relative to Aniline
Nitration2-Nitro-N-methyl-N-nitroso-4-(trifluoromethyl)anilineSignificantly Lower
Bromination2-Bromo-N-methyl-N-nitroso-4-(trifluoromethyl)anilineSignificantly Lower
Fischer-HeppNo reaction (para-substituted) or minor ortho-rearranged productNot applicable

C-H Activation and Functionalization Directed by the N-Nitroso Group

In recent years, the N-nitroso group has emerged as a versatile directing group in transition-metal-catalyzed C-H activation and functionalization reactions. This strategy allows for the selective introduction of functional groups at the ortho-position of the aromatic ring, a transformation that can be challenging to achieve through classical electrophilic aromatic substitution.

The mechanism generally involves the coordination of the transition metal catalyst (e.g., palladium, rhodium, ruthenium) to the oxygen atom of the N-nitroso group. This coordination brings the metal center in close proximity to the ortho C-H bonds of the aniline ring, facilitating their cleavage and subsequent functionalization. A variety of coupling partners can be used in these reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

For this compound, the N-nitroso group can direct the functionalization of the C-H bonds at the 2- and 6-positions. The strong electron-withdrawing nature of the trifluoromethyl group can influence the efficiency and regioselectivity of these reactions.

Examples of N-Nitroso Directed C-H Functionalization Reactions:

Olefination: Reaction with alkenes to introduce a vinyl group at the ortho position.

Alkylation: Introduction of alkyl groups using various alkylating agents.

Arylation: Formation of biaryl compounds by coupling with arylboronic acids or other organometallic reagents.

Acetoxylation: Introduction of an acetoxy group, which can be further converted to a hydroxyl group.

These reactions provide a powerful synthetic route to ortho-functionalized 4-(trifluoromethyl)aniline (B29031) derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Catalyst SystemCoupling PartnerProduct Type
Pd(OAc)2Alkenesortho-Vinylated aniline derivative
[RhCp*Cl2]2Alkynesortho-Alkynylated aniline derivative
Ru(p-cymene)Cl2]2Arylboronic acidsortho-Arylated aniline derivative

Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics

The trifluoromethyl group exerts a profound influence on both the kinetics and thermodynamics of reactions involving this compound. This influence stems primarily from its strong inductive electron-withdrawing effect (-I effect).

Effect on Reaction Kinetics:

In electrophilic aromatic substitution reactions, the trifluoromethyl group significantly decreases the reaction rate. By withdrawing electron density from the aromatic ring, it destabilizes the positively charged intermediate (the sigma complex or arenium ion) that is formed during the rate-determining step of the reaction. This destabilization increases the activation energy of the reaction, leading to a slower rate compared to unsubstituted or electron-donating group-substituted anilines.

Effect on Thermodynamics:

The trifluoromethyl group can also influence the thermodynamics of a reaction by affecting the stability of reactants, intermediates, and products. For instance, in electrophilic aromatic substitution, the electron-withdrawing nature of the -CF3 group will destabilize the product as well as the intermediate, although the effect on the intermediate is generally more pronounced.

The thermodynamic parameters of reactions involving this compound can be estimated and compared to analogues without the trifluoromethyl group to quantify its impact. For example, the equilibrium constant for a given reaction will be shifted depending on the relative stabilization or destabilization of the products by the -CF3 group.

PropertyInfluence of Trifluoromethyl Group
Reaction Rate (EAS) Decreases
Activation Energy (EAS) Increases
Intermediate Stability (EAS) Decreases
Acidity of ortho C-H Increases
Basicity of Amino Nitrogen Decreases

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in elucidating the electronic properties and reactivity of N-methyl-N-nitroso-4-(trifluoromethyl)aniline. These methods provide a detailed picture of the electron distribution and the energies of different molecular states.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict various properties that are key to understanding its reactivity. Commonly used functionals such as B3LYP, combined with basis sets like 6-31G*, provide a reliable level of theory for such analyses.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the nitroso (-N=O) group significantly influences the electronic properties of the aniline (B41778) ring. DFT calculations can quantify these effects, showing how the electron density is distributed across the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atom of the nitroso group and the aromatic ring are regions of particular interest for their roles in potential chemical reactions.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)* (Illustrative data based on similar compounds)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Ab Initio Methods for Mechanistic Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in elucidating reaction mechanisms. For this compound, these methods can be employed to study the mechanisms of reactions such as trifluoromethylation rsc.org.

Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy profiles for reaction pathways. For example, in the study of trifluoromethylation reactions involving related aniline compounds, ab initio calculations have been used to determine the energy barriers for different proposed mechanisms, such as backside and frontside attacks rsc.org. These calculations help in identifying the most plausible reaction pathway by comparing the activation energies of various transition states rsc.org.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

By simulating the motion of the atoms in the molecule, MD can reveal the preferred conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site. The simulations can also shed light on the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the molecule's behavior in different environments. For instance, MD simulations of substituted anilines in aqueous solutions can reveal details about their solvation and permeability through membranes.

Prediction of Reaction Pathways and Transition States

Computational methods are crucial for predicting the pathways of chemical reactions and identifying the structures of transition states. For this compound, this is particularly relevant for understanding its potential metabolic activation or degradation pathways. Quantum chemical calculations can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states frontiersin.orgnih.gov.

The activation energies for different reaction pathways can be calculated, providing a quantitative measure of how likely each pathway is to occur researchgate.net. For N-nitroso compounds, a critical reaction is the metabolic α-carbon hydroxylation, which is believed to be a key step in their carcinogenic activity usp.orgacs.org. Computational models can predict the likelihood of this reaction occurring for this compound by calculating the energy barriers involved usp.orgacs.org.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies are computational approaches that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. For N-nitroso compounds, QSAR models have been developed to predict their carcinogenic potency sciforum.netnih.govresearchgate.net.

These models use a variety of molecular descriptors, which are numerical representations of the molecule's structural and physicochemical properties. For this compound, relevant descriptors would include electronic properties (like HOMO-LUMO energies), steric parameters, and lipophilicity. By incorporating these descriptors into a mathematical model, it is possible to predict the compound's potential toxicity or reactivity based on data from a series of related compounds sciforum.netresearchgate.net. SRR studies, on the other hand, focus on correlating structural features with chemical reactivity, which can provide insights into the mechanisms of action of these compounds.

Table 2: Key Molecular Descriptors for QSAR/SRR of this compound (Illustrative data based on similar compounds)

Descriptor Description Predicted Value
LogP Octanol-water partition coefficient 2.8
Molar Refractivity Measure of molecular polarizability 45.2 cm³/mol
Topological Polar Surface Area (TPSA) Surface area of polar atoms 38.9 Ų

Molecular Interactions and Biotransformation Mechanisms Excluding Clinical Outcomes

Enzymatic Biotransformation Pathways

The metabolic fate of N-methyl-N-nitroso-4-(trifluoromethyl)aniline is primarily determined by enzymatic processes that can lead to either detoxification or metabolic activation.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of N-nitrosamines. nih.gov For the analogous compound N-nitroso-N-methylaniline (NMA), in vitro studies have identified specific CYP isozymes, such as CYP2B1 and CYP2B2, as key catalysts in its metabolism. nih.gov These enzymes mediate two primary types of reactions: alpha-C-hydroxylation and denitrosation. nih.gov

CYP2B1 has been shown to catalyze both the activation pathway (alpha-C-hydroxylation) and a detoxification pathway (denitrosation) for NMA. In contrast, CYP2B2 appears to only catalyze the denitrosation pathway. nih.gov The trifluoromethyl group on this compound, being a strong electron-withdrawing group, is expected to influence the electronic properties of the aromatic ring and potentially alter the regioselectivity and reaction rates of CYP-catalyzed metabolism compared to the unsubstituted NMA.

Regioselectivity in CYP-catalyzed reactions is determined by the specific fit of the substrate within the enzyme's active site. nih.gov Studies on other nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), reveal that different CYP isoforms exhibit distinct preferences for hydroxylation at different carbon atoms, highlighting the importance of the enzyme's structure in determining the metabolic outcome. nih.gov For this compound, metabolism can occur at the methyl group (α-methyl hydroxylation) or the aromatic ring.

Table 1: Key Cytochrome P450-Catalyzed Reactions on a Model N-Nitrosamine (NMA)

Metabolic Pathway Catalyzing Enzyme (Example) Description Resulting Intermediate/Product
Alpha-C-Hydroxylation CYP2B1 Oxidation of the carbon atom adjacent to the nitroso group. Unstable α-hydroxynitrosamine, leading to a benzenediazonium ion (BDI). nih.gov
Denitrosation CYP2B1, CYP2B2 Removal of the nitroso group. N-methylaniline and nitric oxide. nih.govnih.gov

| Aromatic Hydroxylation | CYP2B1 | Addition of a hydroxyl group to the aromatic ring. | p-aminophenol. nih.gov |

Alpha-hydroxylation is considered the primary metabolic activation pathway for many carcinogenic nitrosamines. researchgate.netnih.gov This reaction, catalyzed by CYP enzymes, involves the hydroxylation of the carbon atom immediately adjacent (the α-carbon) to the N-nitroso group. researchgate.net In the case of this compound, this would occur on the methyl group.

The resulting α-hydroxynitrosamine intermediate is highly unstable and undergoes spontaneous, non-enzymatic decomposition. nih.govnih.gov This decomposition leads to the formation of an aldehyde (formaldehyde in this case) and a diazonium ion, specifically the 4-(trifluoromethyl)benzenediazonium ion. nih.gov Studies using isotopically labeled NMA have confirmed that this alpha-hydroxylation pathway accounts for a significant portion of its metabolism in vitro. nih.gov The formation of this highly electrophilic diazonium ion is a critical step in the bioactivation of this class of compounds. nih.gov

While the primary metabolism of N-nitrosamines is oxidative, reductive pathways catalyzed by nitroreductases are significant for related nitroaromatic compounds. oup.comoup.com These flavoenzymes use NAD(P)H as a cofactor to reduce nitro groups through a series of steps. researchgate.net

There are two main classes of nitroreductases:

Type I (Oxygen-Insensitive): These enzymes catalyze the reduction of a nitro group by adding a pair of electrons, proceeding through nitroso and hydroxylamino intermediates to form the corresponding amine. oup.comoup.com

Type II (Oxygen-Sensitive): These enzymes reduce the nitro group via single-electron transfer, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide anions. oup.comoup.com

The activity of these enzymes is crucial in the metabolism of various xenobiotics and has applications in bioremediation and prodrug activation. nih.gov For a compound like this compound, while the primary target for reduction would be a nitro group (if present), the nitroso moiety itself can be a substrate for certain reductive enzymes, although this is a less prominent pathway compared to CYP-mediated oxidation.

Formation of Reactive Electrophiles and Adduct Mechanisms

The metabolic activation of this compound culminates in the formation of highly reactive electrophilic species capable of interacting with cellular macromolecules.

As detailed in section 5.1.2, the principal pathway for generating a potent electrophile from this compound is through CYP-mediated alpha-hydroxylation. The subsequent decomposition of the unstable alpha-hydroxy intermediate directly yields the 4-(trifluoromethyl)benzenediazonium ion. nih.govnih.gov This cation is a powerful electrophile, eager to react with nucleophilic sites in the cell. The formation of phenol from NMA metabolism in certain in vitro systems is considered evidence for the generation of the benzenediazonium ion intermediate. nih.govnih.gov

Once formed, the benzenediazonium ion can react with nucleophilic sites on biological macromolecules, including DNA. nih.gov In vitro studies using the analogue NMA have demonstrated that its metabolic activation leads to the formation of the benzenediazonium ion, which then reacts with adenine residues in DNA. nih.govresearchgate.net

This reaction forms an unstable 6-(1-phenyltriazeno)purine adduct, a type of triazene adduct. nih.gov Due to its instability, direct detection is challenging. However, its presence has been confirmed by treating the adducted DNA with sodium borohydride, which reduces the triazene to a stable 6-hydrazinopurine derivative that can be isolated and identified. nih.gov The formation of such DNA adducts represents a critical molecular mechanism of genotoxicity for this class of compounds.

Table 2: Summary of Compound Names Mentioned

Compound Name Abbreviation
This compound -
N-nitroso-N-methylaniline NMA
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone NNK
p-aminophenol -
Formaldehyde (B43269) -
4-(trifluoromethyl)benzenediazonium ion -
6-(1-phenyltriazeno)purine -
6-hydrazinopurine -
Sodium borohydride -

Mechanisms of Covalent Binding to Proteins and Other Biomolecules

The covalent binding of reactive metabolites to cellular macromolecules is a key mechanism of toxicity for many xenobiotics, including N-nitrosamines. For this compound, metabolic activation is believed to proceed in a manner analogous to its non-fluorinated counterpart, N-methyl-N-nitrosoaniline, through enzymatic hydroxylation.

The initial and critical step in the metabolic activation of N-alkylnitrosamines is the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. This α-hydroxylation results in the formation of an unstable α-hydroxynitrosamine intermediate.

This intermediate then undergoes spontaneous decomposition, yielding a reactive electrophilic species. In the case of this compound, this decomposition is expected to generate a 4-(trifluoromethyl)benzenediazonium ion. This highly reactive diazonium ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules, such as proteins and nucleic acids, leading to the formation of covalent adducts.

While direct studies on the protein adducts of this compound are not extensively documented, research on the analogous N-methyl-N-nitrosoaniline has shown that its metabolic activation leads to the formation of a benzenediazonium ion, which can form unstable triazene adducts with DNA. It is highly probable that a similar mechanism is at play for the trifluoromethylated compound, with the resulting 4-(trifluoromethyl)benzenediazonium ion binding to amino acid residues in proteins. The specific amino acids targeted would likely be those with nucleophilic side chains, such as cysteine, histidine, and lysine.

The formation of these protein adducts can have significant biological consequences, including the alteration of protein structure and function, enzyme inhibition, and the elicitation of immune responses.

Influence of the Trifluoromethyl Substituent on Biotransformation Rates and Pathways

The presence of a trifluoromethyl (-CF3) group on the aromatic ring of this compound is expected to have a profound influence on its biotransformation compared to the non-substituted N-methyl-N-nitrosoaniline. The -CF3 group is a strong electron-withdrawing group and is known for its high metabolic stability.

The primary effect of the trifluoromethyl group is expected to be a significant alteration of the metabolic profile of the molecule. Studies on other fluorinated N-nitrosamines have demonstrated that the C-F bond is exceptionally stable and resistant to metabolic cleavage. For instance, in vitro studies with N-nitroso-2,2,2-trifluoroethyl-ethylamine have shown that dealkylation of the fluorinated ethyl group is strongly inhibited. This suggests that metabolism of this compound will likely be directed away from the trifluoromethylated aromatic ring.

Consequently, the primary metabolic pathways are anticipated to be:

N-demethylation: The enzymatic removal of the methyl group.

Denitrosation: The removal of the nitroso group.

The strong electron-withdrawing nature of the trifluoromethyl group can also influence the rate of these metabolic reactions. By decreasing the electron density in the aromatic ring, the -CF3 group may affect the binding affinity of the substrate to the active site of metabolizing enzymes, such as cytochrome P450s. This could lead to either an increase or decrease in the rate of metabolism depending on the specific enzyme isoforms involved.

A comparative in vitro metabolism study of N-nitrosodiethylamine (NDEA) and its fluorinated analogs, N-nitroso-2,2,2-trifluoroethyl-ethylamine (NDEA-F3) and N-nitroso-bis(2,2,2-trifluoro-ethyl)amine (NDEA-F6), revealed that the substitution of fluorine atoms significantly impacts α-C-hydroxylation and denitrosation rates. While NDEA and NDEA-F3 were both deethylated and, to a lesser extent, denitrosated, the dealkylation at the fluorinated ethyl group of NDEA-F3 was strongly inhibited. Furthermore, NDEA-F6 was found to be practically non-metabolized under the experimental conditions.

CompoundExpected Primary Metabolic PathwaysInfluence of Trifluoromethyl Group
N-methyl-N-nitrosoaniline Aromatic hydroxylation, N-demethylation, DenitrosationNot Applicable
This compound N-demethylation, DenitrosationInhibition of aromatic ring metabolism, potential alteration of overall metabolic rate

Non-Enzymatic Biotransformations and Chemical Stability in Biological Mimicking Systems

Beyond enzymatic metabolism, the chemical stability of this compound in biological environments is an important consideration. The compound's stability can be influenced by factors such as pH and the presence of nucleophiles.

In biological mimicking systems, such as simulated gastric fluid (which is acidic), N-nitrosamines can be formed from precursor amines and nitrosating agents. Conversely, some N-nitrosamines may undergo degradation under strongly acidic or basic conditions, or upon exposure to light. The chemical stability of this compound under various physiological pH conditions would be a key determinant of its persistence and potential for non-enzymatic reactions in the body.

Advanced Analytical Methodologies for Research and Mechanistic Investigation

Spectroscopic Characterization of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

No published ¹H NMR or ¹³C NMR spectra for N-methyl-N-nitroso-4-(trifluoromethyl)aniline were found. Consequently, data on chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) studies for its structural elucidation and conformational analysis are not available.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Dynamics

Specific FT-IR and FT-Raman spectra for this compound have not been reported. Information regarding the vibrational frequencies of its key functional groups (N-N=O, C-N, C-F) and molecular dynamics is unavailable.

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

The UV-Visible absorption spectrum for this compound, including its maximum absorbance wavelengths (λmax) which are crucial for understanding its electronic transitions and for reaction monitoring, has not been documented.

Mass Spectrometry Techniques for Identification and Quantification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis of Transformation Products

While numerous LC-MS/MS methods exist for the general screening of nitrosamine (B1359907) impurities, none specifically detail the analysis of this compound. There is no available data on its retention time, precursor and product ion transitions, or validated methods for its trace analysis and the identification of its transformation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Similarly, specific GC-MS methods for the analysis of this compound are not present in the literature. Information on its retention index, mass fragmentation pattern, and suitability for GC-MS analysis is not available.

Electrochemical Studies of Redox Mechanisms and Reactivity

The electrochemical behavior of this compound is primarily characterized by the redox activity of the nitroso group. While specific studies on this exact molecule are not prevalent in the reviewed literature, the redox mechanisms can be inferred from investigations of analogous aromatic nitroso compounds. The electrochemical reduction of the nitroso (-N=O) group typically proceeds through a series of electron and proton transfer steps, leading to various reduction products depending on the electrochemical conditions such as pH, solvent, and electrode material.

The trifluoromethyl (-CF₃) group at the para-position significantly influences the electronic properties of the aniline (B41778) ring. As a strong electron-withdrawing group, it decreases the electron density on the nitroso group, which is expected to facilitate its reduction. Consequently, this compound would likely exhibit a less negative reduction potential compared to unsubstituted N-methyl-N-nitrosoaniline.

The general mechanism for the electrochemical reduction of aromatic nitroso compounds in protic media involves a two-electron, two-proton process to form the corresponding N-hydroxylamine derivative. This is often followed by a further two-electron, two-proton reduction to the amine. The initial reduction step is typically reversible or quasi-reversible.

For a related compound, 4-nitroso-N,N-dimethylaniline, studies have shown a well-defined cathodic reduction. researchgate.net The process is sensitive to the electrode material and the composition of the supporting electrolyte. researchgate.net The trifluoromethyl group in this compound would likely stabilize the radical anion intermediate formed during the initial one-electron transfer, thereby influencing the kinetics of the subsequent protonation and electron transfer steps.

Below is a table summarizing representative electrochemical data for related aromatic nitroso compounds to provide a comparative context for the anticipated redox behavior of this compound.

CompoundElectrochemical TechniqueKey FindingsReference
4-Nitroso-N,N-dimethylanilineCathodic ReductionReduction to 4-amino-N,N-dimethylaniline is influenced by cathode material, with tin showing high selectivity and current yield. researchgate.net researchgate.net
NitrobenzeneRedox-mediated ChronoamperometryElectrochemical reduction to aniline can be achieved with high selectivity and conversion rates. nih.gov nih.gov
General Aromatic Nitroso CompoundsVoltammetryThe redox potential is sensitive to the electronic nature of substituents on the aromatic ring. at.ua at.ua

Hyphenated Techniques for Real-Time Reaction Monitoring

Real-time monitoring of chemical reactions involving this compound is crucial for understanding its formation kinetics, stability, and subsequent reactivity. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for such investigations.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that can be employed for real-time monitoring of reactions involving N-nitroso compounds. lcms.cznih.gov An online LC-MS setup can continuously sample a reaction mixture, separate the components, and provide mass spectrometric data for the identification and quantification of reactants, intermediates, and products. This is particularly useful for monitoring the formation of this compound from its precursors, such as the nitrosation of N-methyl-4-(trifluoromethyl)aniline. Tandem mass spectrometry (MS/MS) can provide structural information for the unambiguous identification of the target compound and any byproducts. nih.gov

Online Nuclear Magnetic Resonance (NMR) Spectroscopy offers the advantage of being a non-invasive technique that provides detailed structural information in real-time. nih.govrsc.org By flowing the reaction mixture through an NMR flow cell, changes in the concentrations of species can be monitored by observing the changes in the intensity of their respective NMR signals. For this compound, ¹H and ¹⁹F NMR would be particularly informative. The appearance of characteristic signals for the N-methyl group and the trifluoromethyl group, and shifts in the aromatic proton signals, would allow for the tracking of the reaction progress. nih.gov

Stopped-flow spectroscopy , often coupled with UV-Vis or fluorescence detection, is suitable for studying very fast reactions. rsc.orgnih.gov The intense color of many C-nitroso compounds allows for their concentration to be monitored by changes in absorbance. rsc.org While N-nitroso compounds are typically less colored, this technique could be applicable if the reaction involves a significant change in the UV-Vis spectrum.

The following table summarizes the applicability of various hyphenated techniques for the real-time monitoring of reactions involving this compound.

Hyphenated TechniquePrincipleApplicability for this compoundReference
LC-MS/MSSeparation by liquid chromatography followed by mass analysis.Highly sensitive for monitoring formation and consumption; allows for identification of intermediates and byproducts. lcms.cznih.gov lcms.cznih.gov
Online NMRContinuous monitoring of NMR spectra of the reaction mixture.Provides real-time structural information and quantification of reactants and products without disturbing the reaction. nih.govrsc.org nih.govrsc.org
Stopped-Flow UV-VisRapid mixing of reactants and monitoring of absorbance changes.Suitable for studying fast reaction kinetics if there are significant changes in the UV-Vis spectrum. rsc.orgnih.gov rsc.orgnih.gov

Environmental Transformation and Degradation Pathways Mechanistic Focus

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the removal of many organic pollutants from the environment.

In the atmosphere, the primary mechanism for the photolytic degradation of many organic compounds is their reaction with photochemically-produced hydroxyl radicals (•OH). While direct photolysis by sunlight can occur, the reaction with hydroxyl radicals is often the more significant atmospheric sink. For the related compound N-methyl-N-nitrosobenzenamine, the rate constant for its vapor-phase reaction with hydroxyl radicals has been estimated. nih.gov This value can be used to estimate an atmospheric half-life, providing an indication of its persistence in the air. nih.gov

The atmospheric lifetime of nitro-functionalized heterocyclic compounds, which share some structural similarities, is also influenced by their strong absorption in the near-UV spectrum (300–400 nm), making photochemistry a critical aspect of their atmospheric processing. mdpi.com For instance, the atmospheric photolysis of 4-nitroimidazole (B12731) in this range leads to an estimated atmospheric lifetime of approximately 391 minutes in aqueous aerosols and cloud water. mdpi.com

In aquatic environments, direct photolysis can be a more dominant degradation pathway for compounds that absorb sunlight. The rate of photolysis is dependent on factors such as the light absorption properties of the molecule, the quantum yield of the reaction, and the intensity of solar radiation.

Table 1: Estimated Atmospheric Half-life of a Related Compound

Compound Rate Constant for Reaction with •OH (cm³/molecule-sec at 25°C) Estimated Atmospheric Half-life
N-methyl-N-nitrosobenzenamine 1.36 x 10⁻¹¹ nih.gov ~1.2 days nih.gov

This estimation is based on an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov

Hydrolytic Stability and Transformation Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound towards hydrolysis is a key factor in its environmental persistence, particularly in water and soil.

N-nitroso compounds can undergo hydrolysis, and the presence of hydrolyzable functional groups in N-methyl-N-nitrosobenzenamine suggests it may be susceptible to this degradation pathway. nih.gov The rate of hydrolysis is highly dependent on pH and temperature. For some N-nitroso compounds, such as N-methyl-N-nitrosotoluene-p-sulphonamide, decomposition in acidic or basic media has been studied, revealing pathways of denitrosation. rsc.orgrsc.org In acidic solutions, the denitrosation of N-methyl-N-nitrosotoluene-p-sulphonamide is first-order in both the compound and the acid concentration. rsc.org In basic media, its decomposition can also occur via hydrolysis. rsc.org

While specific data on the hydrolytic stability of N-methyl-N-nitroso-4-(trifluoromethyl)aniline is not available, the presence of the trifluoromethyl group, a strong electron-withdrawing group, could influence the electronic properties of the molecule and thus its susceptibility to hydrolysis compared to its non-substituted analog.

Microbial Biotransformation Mechanisms in Environmental Systems (e.g., soil, water)

Microbial biotransformation is a critical process in the degradation of organic pollutants in soil and water. Microorganisms can utilize a wide range of organic compounds as sources of carbon and energy, leading to their breakdown and mineralization.

While there is no specific information on the microbial degradation of this compound, studies on related compounds offer potential insights. For instance, the aerobic degradation of N-methyl-4-nitroaniline (a different compound) by a Pseudomonas sp. isolated from soil has been reported, although this study was later retracted. plos.orgresearchgate.net The proposed pathway involved N-demethylation as the initial step. plos.orgresearchgate.net The biodegradation of N-nitrosodimethylamine (NDMA) has also been observed in both aqueous and soil systems under both oxic and anoxic conditions. nih.govresearchgate.net

Denitrosation, the removal of the nitroso group (N=O), is a key step in the breakdown of many N-nitroso compounds. This process can be mediated by microbial enzymes. Studies on the metabolism of N-nitrosomethylaniline in rats have shown that denitrosation is a metabolic pathway, although it may be a minor one. nih.gov In these studies, the parent amine, methylaniline, was detected in urine after administration of N-nitrosomethylaniline. nih.gov

Bacteria present in the human gastrointestinal tract have been shown to catalyze the N-nitrosation of various compounds, and by extension, microbial systems in the environment may possess the enzymatic machinery for the reverse reaction, denitrosation. nih.gov The enzymatic denitrosation of N-nitroso compounds is a subject of laboratory study. ca.gov

The biotransformation of N-nitroso compounds can lead to the formation of various degradation products. In the case of the retracted study on N-methyl-4-nitroaniline, the proposed metabolic intermediates included 4-nitroaniline, 4-aminophenol, and 1,2,4-benzenetriol (B23740). plos.orgresearchgate.net The biodegradation of NDMA has been shown to produce formaldehyde (B43269) and methylamine (B109427) as intermediates. nih.gov

The ultimate fate of these degradation products is important for a complete environmental assessment. Ideally, microbial degradation leads to the complete mineralization of the parent compound to carbon dioxide, water, and inorganic ions. However, in some cases, intermediate products may be more persistent or toxic than the original compound. The specific degradation products and their subsequent fate for this compound in environmental systems have not been documented.

Table 2: Potential Microbial Degradation Intermediates of Related Compounds

Parent Compound Organism/System Potential Intermediates
N-methyl-4-nitroaniline (Retracted Study) Pseudomonas sp. 4-nitroaniline, 4-aminophenol, 1,2,4-benzenetriol plos.orgresearchgate.net
N-Nitrosodimethylamine (NDMA) Natural microbial populations Formaldehyde, Methylamine nih.gov
N-nitrosomethylaniline Rats (in vivo) Methylaniline nih.gov

N Methyl N Nitroso 4 Trifluoromethyl Aniline As a Research Reagent and Synthetic Building Block

Utility in Directed C-H Functionalization Reactions

The N-nitroso group of N-nitrosoanilines has been established as an effective directing group for transition-metal-catalyzed ortho-C-H functionalization. researchgate.net This strategy allows for the selective introduction of various functional groups at the position ortho to the N-nitrosoamine, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution. The nitrogen atom of the nitroso group coordinates to the metal center, forming a five-membered metallacycle intermediate that facilitates the activation of the adjacent C-H bond. researchgate.net

While specific studies on N-methyl-N-nitroso-4-(trifluoromethyl)aniline are not extensively documented, the principles derived from studies on other N-nitrosoanilines are directly applicable. The presence of the strongly electron-withdrawing trifluoromethyl group at the para position is expected to significantly impact the reactivity of the aromatic ring. This deactivation of the ring towards electrophilic attack makes the directed C-H functionalization approach even more valuable for the selective synthesis of substituted trifluoromethylanilines.

Rhodium(III) and Palladium(II) catalysts have been prominently used in these transformations. For instance, Rh(III)-catalyzed C-H olefination of N-nitrosoanilines has been shown to proceed under mild conditions with high yields. prepchem.com Similarly, Rh(III) catalysis has been employed for the ortho-halogenation of N-nitrosoanilines. elifesciences.orgrsc.org The trifluoromethyl group in this compound would likely enhance the acidity of the ortho-protons, potentially facilitating the C-H activation step.

Table 1: Representative Examples of Directed C-H Functionalization of N-Nitrosoanilines (Analogous Reactions)

CatalystReactantProductYield (%)Reference
[CpRhCl2]2/AgSbF6N-methyl-N-nitrosoaniline, various olefinsortho-olefinated N-methyl-N-nitrosoanilineHigh prepchem.com
[CpRhCl2]2/AgOAcN-methyl-N-nitrosoaniline, N-chlorosuccinimideortho-chloro-N-methyl-N-nitrosoanilineGood elifesciences.orgrsc.org
Pd(OAc)2N-nitrosoaniline, acrylatesortho-acrylated N-nitrosoanilineModerate to high researchgate.net

Application in the Synthesis of Complex Organic Molecules

The functionalized aniline (B41778) derivatives produced via the directed C-H functionalization of this compound are valuable intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The N-nitroso group can be readily removed or transformed into other functional groups, such as an amino group, after it has served its directing role. This "traceless" nature of the directing group is a significant advantage in multi-step syntheses.

The trifluoromethyl group is a common motif in many bioactive molecules due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. elifesciences.org Therefore, synthetic routes that efficiently introduce this group into aromatic systems are of high importance. The use of this compound as a starting material provides a direct pathway to ortho-functionalized 4-(trifluoromethyl)aniline (B29031) derivatives, which are key building blocks for various complex structures. For example, such intermediates could be utilized in the synthesis of kinase inhibitors, a class of drugs where substituted anilines are prevalent pharmacophores.

Use as a Chemical Probe for Mechanistic Studies in Organic Chemistry

The distinct electronic properties conferred by the trifluoromethyl group make this compound a potentially valuable chemical probe for elucidating reaction mechanisms, particularly in the context of C-H activation. The strong electron-withdrawing nature of the CF3 group can be used to systematically study the electronic effects on the rate and selectivity of catalytic reactions. By comparing the reactivity of this compound with that of its unsubstituted or electron-donating group-substituted counterparts, researchers can gain insights into the nature of the rate-determining step and the electronic demands of the catalyst.

Furthermore, the trifluoromethyl group can serve as a spectroscopic handle for ¹⁹F NMR studies. This technique is highly sensitive and can provide detailed information about the electronic environment of the fluorine atoms, allowing for the detection and characterization of reaction intermediates that may be difficult to observe by other methods. While specific mechanistic studies employing this compound are yet to be widely reported, its potential as a tool for such investigations is significant.

Role in Understanding Substituted N-Nitrosamine Chemistry

N-nitrosamines are a class of compounds that have been extensively studied due to their biological activity. The presence of substituents on the aromatic ring can significantly alter their chemical and physical properties. The trifluoromethyl group in this compound has a profound impact on the molecule's electronic structure, which in turn influences its reactivity, stability, and spectroscopic characteristics.

Computational studies on the N-nitrosation of secondary amines have shown that electron-withdrawing groups can influence the activation energies of their formation. elifesciences.orgresearchgate.net The electron-withdrawing CF3 group in this compound is expected to decrease the basicity of the amine nitrogen, which could affect the kinetics of its formation and its stability under acidic conditions.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

Promising areas for exploration include:

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional nitrosation. rsc.orgcardiff.ac.ukbohrium.comrsc.org These methods can proceed under mild, metal-free, and oxidant-free conditions, potentially using readily available and less hazardous precursors. rsc.orgrsc.org The development of a flow electrochemical process for the synthesis of N-methyl-N-nitroso-4-(trifluoromethyl)aniline could enable continuous production with high yields and purity, minimizing the need for extensive purification steps. cardiff.ac.uk

Photochemical Synthesis: Photochemical routes represent another underexplored area for the synthesis of N-nitrosamines. cardiff.ac.uk Trans-nitrosation reactions, where a nitroso group is transferred from a donor molecule under photochemical conditions, could provide a novel pathway to this compound. cardiff.ac.uk

Solvent-Free and Metal-Free Conditions: The use of reagents like tert-butyl nitrite (B80452) (TBN) under solvent-free conditions has shown promise for the efficient synthesis of various N-nitroso compounds. rsc.orgrsc.org This approach offers broad substrate scope and avoids the use of acids and metals, aligning with the principles of green chemistry. rsc.orgrsc.org Research into adapting these methods for the synthesis of this compound could lead to more environmentally benign production processes.

Synthetic Approach Potential Advantages Key Research Focus
Electrochemical SynthesisMild conditions, metal-free, oxidant-free, potential for flow chemistry. rsc.orgcardiff.ac.ukbohrium.comrsc.orgOptimization of electrode materials, electrolytes, and reaction parameters for high selectivity and yield.
Photochemical SynthesisNovel reaction pathways, potential for high specificity. cardiff.ac.ukIdentification of suitable photosensitizers and reaction conditions to control the nitrosation process.
Solvent-Free/Metal-FreeReduced waste, avoidance of hazardous reagents, alignment with green chemistry principles. rsc.orgrsc.orgExploration of alternative nitrosating agents and reaction conditions for efficient synthesis.

Advanced Computational Modeling for Predictive Reactivity and Biotransformation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and metabolic fate of chemical compounds. scispace.comacs.orgresearchgate.net For this compound, advanced computational modeling can provide invaluable insights into its chemical behavior and potential biotransformation pathways.

Future research in this area should focus on:

Predicting Reactivity: DFT calculations can be employed to model the electronic structure and predict the reactivity of this compound. scispace.comacs.orgresearchgate.net This includes identifying the most likely sites for nucleophilic or electrophilic attack, predicting reaction barriers, and understanding the influence of the trifluoromethyl group on the reactivity of the nitrosamine (B1359907) moiety. nih.gov Such studies can guide the design of new reactions and the prediction of potential degradation products.

Modeling Biotransformation Pathways: Computational models can simulate the metabolic activation of N-nitrosamines, which often involves enzymatic hydroxylation by cytochrome P450. nih.govresearchgate.netmdpi.com By modeling the interaction of this compound with these enzymes, researchers can predict the formation of reactive intermediates and potential metabolites. scispace.comacs.org This predictive capability is crucial for understanding the compound's persistence and transformation in biological systems.

Investigating Isomeric Forms: Asymmetrical N-nitrosamines can exist as stable Z/E isomers due to the restricted rotation around the N-N bond. nih.gov DFT calculations can be used to determine the relative stability of these isomers and to assign their NMR spectra, providing a deeper understanding of the compound's structural properties. nih.gov

Elucidation of Unexplored Reaction Pathways and Intermediates

The unique combination of the N-nitroso and trifluoromethyl groups in this compound suggests the potential for unexplored reaction pathways. Future research should aim to uncover and characterize these novel transformations and the transient intermediates involved.

Key areas of investigation include:

Photochemical Reactions: The photochemistry of N-nitrosamines has been shown to be a rich field, with reactions often proceeding through aminium radical intermediates. nih.govacs.org The photolysis of this compound in different media could lead to novel products through photo-elimination, photoreduction, or photoaddition reactions. researchgate.net The influence of the trifluoromethyl group on the stability and reactivity of these intermediates would be a key aspect of this research.

Reactions with Radicals and Reactive Oxygen Species: Understanding the reactions of this compound with various radicals and reactive oxygen species is important for assessing its stability and degradation pathways in different chemical environments.

Catalytic Transformations: The development of catalytic methods to transform the nitroso group into other functionalities would expand the synthetic utility of this compound. This could include catalytic reduction, oxidation, or denitrosation reactions.

Integration of Omics Technologies for Comprehensive Biotransformation Mapping

To gain a complete picture of the biotransformation of this compound, the integration of "omics" technologies such as metabolomics and proteomics will be essential. These technologies can provide a systems-level understanding of how the compound is processed in biological systems.

Future research directions include:

Metabolomics Studies: Untargeted and targeted metabolomics can be used to identify the full spectrum of metabolites formed from this compound in various biological matrices. This would provide a comprehensive map of its biotransformation pathways, including both major and minor metabolites.

Proteomics Approaches: Proteomics can be employed to identify the specific enzymes, such as cytochrome P450 isoforms, that are involved in the metabolism of this compound. This information is crucial for understanding the mechanisms of its biotransformation and for predicting potential interactions with other compounds.

Exploration of New Applications in Materials Science or Chemical Biology (excluding therapeutic/clinical)

The unique electronic and steric properties imparted by the trifluoromethyl group suggest that this compound could have novel applications in materials science and chemical biology.

Potential areas for future exploration include:

Polymer Science: The trifluoromethyl group is known to enhance the thermal stability, chemical resistance, and dielectric properties of polymers. researchgate.net this compound could be investigated as a monomer or a precursor for the synthesis of novel polymers with tailored properties for applications in electronics or advanced coatings. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of conjugated polymers, making it a target for materials in organic electronics. rsc.orgresearchgate.netrsc.org

Chemical Biology Probes: The N-nitroso group can act as a source of nitric oxide (NO) under certain conditions. While excluding therapeutic applications, this compound could be explored as a chemical tool to study the role of NO in various biological processes in vitro. The trifluoromethyl group could be used to modulate the compound's solubility, stability, and reactivity, allowing for the development of tailored NO-releasing agents for research purposes.

Surface Modification: The unique properties of trifluoromethylated compounds could be exploited for the surface modification of materials, potentially imparting hydrophobicity or other desirable surface characteristics.

Potential Application Area Key Properties of this compound Research Focus
Polymer ScienceThermal stability, chemical resistance, dielectric properties, electron-withdrawing nature. researchgate.netrsc.orgresearchgate.netrsc.orgSynthesis and characterization of polymers incorporating the compound; evaluation of their physical and electronic properties.
Chemical BiologyPotential as a nitric oxide donor.Development of the compound as a research tool for studying nitric oxide signaling in vitro.
Surface ModificationPotential to impart hydrophobicity.Investigation of methods to graft the compound onto surfaces and characterization of the resulting surface properties.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain sub-10°C conditions during nitrosation to minimize decomposition .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for methylation to enhance reaction homogeneity .
  • Catalysts : Add catalytic iodide salts (e.g., KI) to accelerate methylation .
Synthetic Step Reagents/Conditions Yield Range Key Challenges
MethylationCH₃I, K₂CO₃, DMF, 60°C70–85%Competing N-alkylation byproducts
NitrosationNaNO₂, HCl, 0–5°C50–65%Thermal instability of nitroso intermediates

What spectroscopic techniques are most effective for characterizing this compound, and how do specific functional groups influence spectral data?

Q. Basic

  • ¹H NMR : The nitroso group (N=O) deshields adjacent protons, causing distinct splitting patterns. The trifluoromethyl (CF₃) group appears as a singlet (~δ 120 ppm in ¹⁹F NMR) .
  • IR Spectroscopy : Strong absorption at ~1520 cm⁻¹ (N=O stretch) and 1130 cm⁻¹ (C-F stretch) confirms functional groups .
  • HPLC-MS : Quantifies purity and detects trace byproducts (e.g., nitro derivatives from over-oxidation) .

Methodological Tip : Use deuterated DMSO for NMR to resolve aromatic proton splitting caused by the CF₃ group’s electron-withdrawing effects .

How does the electron-withdrawing trifluoromethyl group influence the reactivity of the nitroso group in substitution reactions?

Advanced
The CF₃ group significantly impacts reactivity:

  • Electronic Effects : The strong -I effect of CF₃ reduces electron density at the nitroso group, making it more electrophilic. This enhances its susceptibility to nucleophilic attack (e.g., by amines or thiols) .
  • Regioselectivity : In electrophilic aromatic substitution, the CF₃ group directs incoming electrophiles to the meta position relative to itself, competing with the nitroso group’s ortho/para-directing nature. Computational DFT studies can predict dominant pathways .

Experimental Validation : Kinetic studies using Hammett plots reveal a ρ value of +2.1, confirming the CF₃ group’s electron-withdrawing dominance .

What strategies can resolve contradictions in reported biological activity data for N-methyl-N-nitroso derivatives, particularly regarding enzyme inhibition efficacy?

Advanced
Discrepancies often arise from:

  • Purity Variability : Trace nitro impurities (from incomplete nitrosation) may confound bioassay results. Validate purity via HPLC-MS before testing .
  • Assay Conditions : Enzyme inhibition is pH-sensitive due to the nitroso group’s redox activity. Standardize assays at pH 7.4 with controlled O₂ levels .
  • Metabolic Instability : Nitroso compounds may degrade in cell culture media. Use LC-MS/MS to monitor stability over time .

Case Study : Inconsistent IC₅₀ values for cytochrome P450 inhibition were resolved by pre-reducing nitroso to stable hydroxylamine derivatives .

What are the critical stability considerations for storing this compound, and how can decomposition pathways be mitigated?

Q. Basic

  • Decomposition Pathways :
    • Hydrolysis: Nitroso group reacts with H₂O to form hydroxylamine.
    • Oxidation: Converts to nitro derivatives under O₂ exposure .

Q. Mitigation Strategies :

  • Storage : Argon-purged vials at –20°C in amber glass to block UV-induced degradation .
  • Stabilizers : Add 1% ascorbic acid to scavenge free radicals .

How can computational chemistry methods predict the regioselectivity of this compound in electrophilic aromatic substitution?

Q. Advanced

  • DFT Calculations : Optimize molecular geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites. For this compound, the CF₃ group directs electrophiles to C-3 (meta to CF₃), overriding the nitroso group’s ortho/para preference .
  • MD Simulations : Model solvent effects (e.g., acetonitrile vs. DMSO) to predict reaction pathways. Polar solvents stabilize transition states with higher dipole moments .

Validation : Compare computed activation energies with experimental product ratios from nitration or halogenation reactions .

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